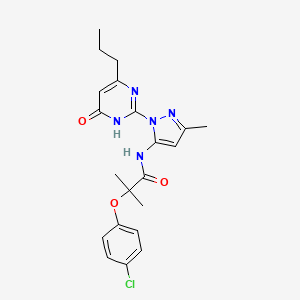
N-(4-(3-(5-(チオフェン-3-イル)-1,3,4-オキサジアゾール-2-イル)ピペリジン-1-カルボニル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound with a complex structure
科学的研究の応用
Chemistry
In chemistry, N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features make it useful in designing ligands for metal-catalyzed reactions.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a building block in the synthesis of potential drug candidates. Its ability to interact with biological macromolecules makes it a subject of interest in bioconjugation studies.
Medicine
Medically, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its interaction with specific molecular targets within the body.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and nanomaterials. Its unique structural attributes contribute to the development of materials with desirable properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the 1,3,4-oxadiazole ring system. This can be achieved by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative. Following this, the thiophene ring is introduced through a thiolation reaction. The piperidine ring is then attached via a carbonylation process involving an acid chloride intermediate. The final step involves the acetylation of the amine group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using automated continuous flow reactors. This allows for precise control of reaction conditions, minimizing by-products and maximizing yield. Industrial methods might also employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.
Reduction: : The oxadiazole ring may be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) as a reducing agent.
Substitution: : Conditions may involve the use of Lewis acids like aluminum chloride (AlCl₃) to facilitate the reaction.
Major Products
The major products of these reactions vary based on the specific conditions and reagents used but typically include oxidized forms, reduced heterocycles, and substituted aromatic compounds.
作用機序
The mechanism of action of N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and thiophene moiety are believed to play crucial roles in binding to these targets, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide include other derivatives containing the 1,3,4-oxadiazole ring system, such as:
N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyridine-1-carbonyl)phenyl)acetamide
N-(4-(3-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide
Uniqueness
What sets N-(4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide apart is its specific combination of a thiophene group and a piperidine moiety within the same molecule. This unique structural arrangement may confer distinct physicochemical properties and biological activities not observed in closely related compounds.
This compound stands as an example of the intricate and fascinating world of synthetic organic chemistry, opening avenues for scientific exploration across various fields.
特性
IUPAC Name |
N-[4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13(25)21-17-6-4-14(5-7-17)20(26)24-9-2-3-15(11-24)18-22-23-19(27-18)16-8-10-28-12-16/h4-8,10,12,15H,2-3,9,11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXKEUFBRGPFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)

![5-[(2Z)-8-ethoxy-2-[(4-ethylphenyl)imino]-2H-chromen-3-yl]-N-[3-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)



![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)


![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)

![N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2369847.png)

